molecular formula C9H11ClN2OS B11820772 4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one

4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one

Cat. No.: B11820772
M. Wt: 230.72 g/mol
InChI Key: NAWMJZNEBFPAFY-UHFFFAOYSA-N
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Description

4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is a heterocyclic compound that features a thiazole ring, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction can be carried out in various solvents, including ethanol or methanol, to facilitate the formation of the desired enone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of solvent-free conditions with catalysts like silicon tetrachloride (SiCl4) at elevated temperatures (100-110°C) to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-thiazol-5-yl)but-3-en-2-one: A similar compound with a thiazole ring but lacking the chloro and dimethylamino substituents.

    4-(2-amino-1,3-thiazol-5-yl)but-3-en-2-one: Another related compound with an amino group instead of the dimethylamino group.

Uniqueness

4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is unique due to the presence of both chloro and dimethylamino substituents on the thiazole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H11ClN2OS

Molecular Weight

230.72 g/mol

IUPAC Name

4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one

InChI

InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3

InChI Key

NAWMJZNEBFPAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl

Origin of Product

United States

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